molecular formula C10H20BrNO3 B12315891 tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate

tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate

Cat. No.: B12315891
M. Wt: 282.17 g/mol
InChI Key: XRJBONHNIATXSI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The major products are substituted carbamates with different functional groups replacing the bromine atom.

    Oxidation: The major products are aldehydes or carboxylic acids.

    Reduction: The major products are amines.

Scientific Research Applications

tert-Butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with amino acid residues.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom in the compound acts as a leaving group, allowing the formation of a covalent bond with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-chloro-3-methoxypropyl)-N-methylcarbamate
  • tert-Butyl N-(2-iodo-3-methoxypropyl)-N-methylcarbamate
  • tert-Butyl N-(2-bromo-3-ethoxypropyl)-N-methylcarbamate

Uniqueness

tert-Butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. The methoxy group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H20BrNO3

Molecular Weight

282.17 g/mol

IUPAC Name

tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate

InChI

InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12(4)6-8(11)7-14-5/h8H,6-7H2,1-5H3

InChI Key

XRJBONHNIATXSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(COC)Br

Origin of Product

United States

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